Danoprevir sodium
CAS No.: 916826-48-7
VCID: VC1571442
Molecular Formula: C35H45FN5NaO9S
Molecular Weight: 753.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
Danoprevir sodium, known as danoprevir, is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. It is a peptidomimetic compound that has been developed as a direct-acting antiviral agent for the treatment of HCV infections. Danoprevir was first developed by Array BioPharma and InterMune, a subsidiary of Roche, and has shown significant efficacy in clinical trials, particularly when boosted by ritonavir . Clinical Use and EfficacyDanoprevir has been primarily used in combination with other antiviral agents for the treatment of HCV. In a phase 3 clinical trial involving 140 patients, a regimen of ritonavir-boosted danoprevir plus pegylated-interferon α-2a and ribavirin achieved a sustained virologic response (SVR12) rate of 97.1% in non-cirrhotic HCV genotype 1-infected patients . Another phase 2/3 trial showed an SVR12 rate of 99% when danoprevir was combined with ravidasvir (an HCV NS5A inhibitor) and ribavirin .
Repurposing for COVID-19Recent studies have explored the potential of danoprevir in treating COVID-19. A clinical study using danoprevir boosted by ritonavir showed promising results in COVID-19 patients, with all enrolled patients being discharged from the hospital after a short treatment period . The treatment was well-tolerated, and patients experienced rapid improvement in symptoms and viral clearance.
Safety and TolerabilityDanoprevir, when used in combination with ritonavir, has been reported to be safe and well-tolerated in both HCV and COVID-19 patients. No significant adverse effects were noted in the clinical studies conducted so far . |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 916826-48-7 | |||||||||||||||
Product Name | Danoprevir sodium | |||||||||||||||
Molecular Formula | C35H45FN5NaO9S | |||||||||||||||
Molecular Weight | 753.8 g/mol | |||||||||||||||
IUPAC Name | sodium;cyclopropylsulfonyl-[(1S,4R,6S,7Z,14S,18R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide | |||||||||||||||
Standard InChI | InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1 | |||||||||||||||
Standard InChIKey | GXYYUDQAGCVAGJ-HHGSPMIASA-M | |||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] | |||||||||||||||
SMILES | CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] | |||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] | |||||||||||||||
PubChem Compound | 23718928 | |||||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume